N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide is a chemical compound known for its thiol-reactive group, making it useful in various biochemical assays. This compound has been widely used in scientific research due to its unique structure and reactivity.
Preparation Methods
The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide involves several steps. One common method includes the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-aminophenyl)-1,1-dioxothiazinane to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, resulting in the formation of different substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s thiol-reactive group makes it useful in labeling and detecting thiol-containing biomolecules in biochemical assays.
Medicine: Research has explored its potential as an anti-inflammatory agent through molecular docking studies.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide involves its thiol-reactive group, which can form covalent bonds with thiol groups in proteins and other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in various biochemical assays and potential therapeutic applications .
Comparison with Similar Compounds
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-4-methyl-3-nitrobenzamide can be compared to other thiol-reactive compounds such as N-ethylmaleimide and iodoacetamide. While these compounds also react with thiol groups, this compound offers unique structural features that may provide different reactivity and selectivity profiles . Similar compounds include:
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-4-5-14(12-17(13)21(23)24)18(22)19-15-6-8-16(9-7-15)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOOYVRGHYGQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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